molecular formula C16H18N8OS B5579976 4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B5579976
M. Wt: 370.4 g/mol
InChI Key: MHRPOTHJMZWBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.13242840 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on synthesizing derivatives of thiadiazole compounds and evaluating their biological activities. For example, research on the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position aimed to explore potential antisecretory and cytoprotective antiulcer agents. Although no significant antisecretory activity was observed in a gastric fistula rat model, some compounds demonstrated good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).

Antimicrobial and Antitumor Properties

Studies on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties revealed good to moderate antimicrobial activity against test microorganisms, including antiurease and antilipase activities (Başoğlu et al., 2013). Additionally, new routes to antitumor drugs like temozolomide highlighted the potential of thiadiazole derivatives in cancer treatment (Wang et al., 1997).

Antimycobacterial Activity

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids tested against Mycobacterium tuberculosis documented that the majority of the compounds exhibited activities ranging from 0.5 to 16 times the potency of pyrazinamide, indicating a potential application in tuberculosis treatment (Gezginci et al., 1998).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines have been synthesized and screened for activity against B. alexandrina snails, the intermediate host of schistosomiasis, showcasing potential applications in the control of schistosomiasis transmission (El-Bayouki & Basyouni, 1988).

Mechanism of Action

The biological activity of this compound would depend on its specific structure and the target it interacts with. Compounds with similar structures are often involved in interactions with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with care to avoid exposure .

Properties

IUPAC Name

4-methyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8OS/c1-10-3-4-12(19-9-10)20-14-6-5-13(22-23-14)17-7-8-18-16(25)15-11(2)21-24-26-15/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRPOTHJMZWBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.